TCO-PEG4-CH2 acid
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Overview
Description
TCO-PEG4-CH2 acid is a compound that features a trans-cyclooctene (TCO) moiety linked to a polyethylene glycol (PEG) spacer and a terminal carboxylic acid group. This compound is known for its enhanced solubility in aqueous media and is widely used in bioconjugation and click chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of stable amide bonds .
Industrial Production Methods
In industrial settings, the production of TCO-PEG4-CH2 acid involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG4-CH2 acid undergoes various types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary and secondary amines to form stable amide bonds.
Click Chemistry Reactions: The TCO moiety readily participates in bioorthogonal click chemistry reactions with tetrazine compounds, forming stable cycloaddition products.
Common Reagents and Conditions
EDC and HATU: Used as activators to facilitate amide bond formation.
Tetrazine Compounds: Used in click chemistry reactions with the TCO moiety.
Major Products Formed
Amide Bonds: Formed through reactions with amines.
Cycloaddition Products: Formed through reactions with tetrazine compounds.
Scientific Research Applications
TCO-PEG4-CH2 acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label and track biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials with enhanced properties
Mechanism of Action
The mechanism of action of TCO-PEG4-CH2 acid involves its ability to form stable amide bonds and participate in click chemistry reactions. The TCO moiety reacts with tetrazine compounds through a rapid and selective cycloaddition reaction, while the terminal carboxylic acid group forms stable amide bonds with amines. These reactions enable the compound to be used in various bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-Acid: Similar structure but lacks the terminal CH2 group.
TCO-PEG4-NHS Ester: Contains an NHS ester group instead of a carboxylic acid.
TCO-PEG4-Amine: Features an amine group instead of a carboxylic acid
Uniqueness
TCO-PEG4-CH2 acid is unique due to its combination of the TCO moiety, PEG spacer, and terminal carboxylic acid group, which provides enhanced solubility, stability, and reactivity in various chemical and biological applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO8/c21-18(22)16-27-15-14-26-13-12-25-11-10-24-9-8-20-19(23)28-17-6-4-2-1-3-5-7-17/h1-2,17H,3-16H2,(H,20,23)(H,21,22)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAHCWPRKMZADU-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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